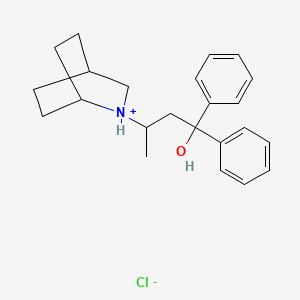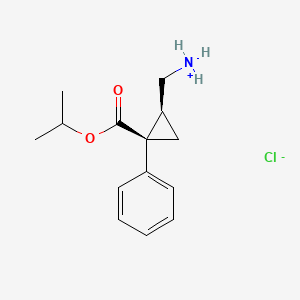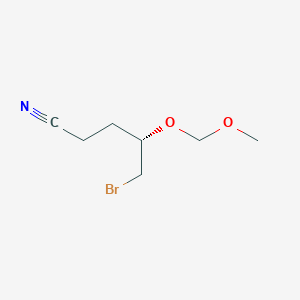
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) is a steroidal compound with significant biological and chemical properties It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at the 3beta, 17, and 21 positions, and acetate groups at the same positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) typically involves the acetylation of 3beta,17,21-Trihydroxypregn-5-en-20-one. The hydroxyl groups are converted to acetate groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation and to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal imbalances or as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing various cellular processes. It may also interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds.
相似化合物的比较
Similar Compounds
3beta,17alpha,21-Trihydroxypregn-5-en-20-one: A similar compound with hydroxyl groups at the same positions but without the acetate groups.
3beta,11beta,17alpha,21-Tetrahydroxypregn-5-en-20-one: Another related compound with an additional hydroxyl group at the 11beta position.
3beta,17alpha-Dihydroxypregn-5-en-20-one: A compound with hydroxyl groups at the 3beta and 17alpha positions.
Uniqueness
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) is unique due to the presence of three acetate groups, which can influence its chemical reactivity and biological activity. The acetylation of hydroxyl groups can also affect the compound’s solubility and stability, making it distinct from its non-acetylated counterparts.
属性
CAS 编号 |
3517-33-7 |
|---|---|
分子式 |
C27H38O7 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
[2-[(3S,8R,9S,10R,13S,14S,17R)-3,17-diacetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H38O7/c1-16(28)32-15-24(31)27(34-18(3)30)13-10-23-21-7-6-19-14-20(33-17(2)29)8-11-25(19,4)22(21)9-12-26(23,27)5/h6,20-23H,7-15H2,1-5H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1 |
InChI 键 |
RHVLWSXKCVDNIJ-YOEZIVMMSA-N |
手性 SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



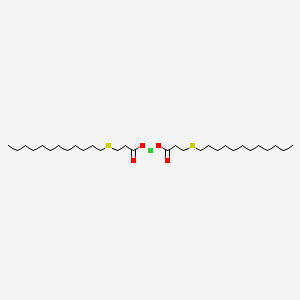
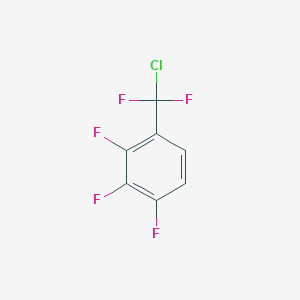
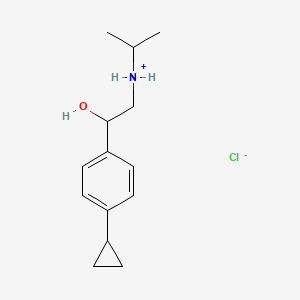
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
